molecular formula C26H29BrClNO B14430993 alpha,alpha-Bis(phenylmethyl)-1-((bromophenyl)methyl)-2-pyrrolidinemethanol hydrochloride CAS No. 79808-79-0

alpha,alpha-Bis(phenylmethyl)-1-((bromophenyl)methyl)-2-pyrrolidinemethanol hydrochloride

Cat. No.: B14430993
CAS No.: 79808-79-0
M. Wt: 486.9 g/mol
InChI Key: CYYHNHMTPAABQN-UHFFFAOYSA-N
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Description

Alpha,alpha-Bis(phenylmethyl)-1-((bromophenyl)methyl)-2-pyrrolidinemethanol hydrochloride is a complex organic compound with a unique structure that includes multiple aromatic rings and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha,alpha-Bis(phenylmethyl)-1-((bromophenyl)methyl)-2-pyrrolidinemethanol hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the phenylmethyl groups and the bromophenylmethyl group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Alpha,alpha-Bis(phenylmethyl)-1-((bromophenyl)methyl)-2-pyrrolidinemethanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The bromophenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Alpha,alpha-Bis(phenylmethyl)-1-((bromophenyl)methyl)-2-pyrrolidinemethanol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha,alpha-Bis(phenylmethyl)-1-((bromophenyl)methyl)-2-pyrrolidinemethanol hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Alpha,alpha-Bis(phenylmethyl)-1-((bromophenyl)methyl)-2-pyrrolidinemethanol hydrochloride can be compared with other similar compounds, such as:

    Alpha,alpha-Bis(phenylmethyl)-2-pyrrolidinemethanol: Lacks the bromophenylmethyl group, resulting in different reactivity and applications.

    Alpha,alpha-Bis(phenylmethyl)-1-((chlorophenyl)methyl)-2-pyrrolidinemethanol hydrochloride:

Properties

CAS No.

79808-79-0

Molecular Formula

C26H29BrClNO

Molecular Weight

486.9 g/mol

IUPAC Name

2-[1-[(2-bromophenyl)methyl]pyrrolidin-2-yl]-1,3-diphenylpropan-2-ol;hydrochloride

InChI

InChI=1S/C26H28BrNO.ClH/c27-24-15-8-7-14-23(24)20-28-17-9-16-25(28)26(29,18-21-10-3-1-4-11-21)19-22-12-5-2-6-13-22;/h1-8,10-15,25,29H,9,16-20H2;1H

InChI Key

CYYHNHMTPAABQN-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2Br)C(CC3=CC=CC=C3)(CC4=CC=CC=C4)O.Cl

Origin of Product

United States

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